molecular formula C9H5BrCl2N2 B1603804 7-Bromo-4-chloro-2-(chloromethyl)quinazoline CAS No. 573681-19-3

7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Cat. No.: B1603804
CAS No.: 573681-19-3
M. Wt: 291.96 g/mol
InChI Key: PYCGXDCXSPKGQR-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-2-(chloromethyl)quinazoline is a useful research compound. Its molecular formula is C9H5BrCl2N2 and its molecular weight is 291.96 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Anticoccidial Drugs

7-Bromo-4-chloro-2-(chloromethyl)quinazoline serves as an important intermediate in the synthesis of the anticoccidial drug halofuginone. This synthesis involves a multi-step process including bromination, reduction, condensation, and cyclization, with an overall yield of 60% under optimized conditions (Hua Lan-ying, 2009).

Development of EGFR Inhibitors for Cancer Treatment

This compound derivatives have been explored for their potential as EGFR inhibitors, which could serve as targeted anticancer agents. These derivatives have shown efficacy in inhibiting EGFR and have been tested for their cytotoxicity against human cancer cell lines (Heba Abdelrasheed Allam et al., 2020).

Antifungal Applications

The synthesis of novel quinazolin-4-one derivatives containing this compound and their metal complexes has been studied for potential antifungal applications. These compounds have demonstrated significant antifungal activity (R. Vashi & S. Patel, 2009).

Photophysical Properties for Material Science

Studies on the photophysical properties of polycarbo-substituted quinazolines derived from this compound have been conducted. These properties are crucial for applications in material science, particularly in the development of novel materials with specific light absorption and emission characteristics (M. Mphahlele et al., 2015).

Antibacterial and Antimicrobial Activities

Research has also focused on the synthesis of this compound derivatives for antibacterial and antimicrobial applications. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, showing promising results in inhibiting growth and proliferation (P. Chaitanya et al., 2018).

Properties

IUPAC Name

7-bromo-4-chloro-2-(chloromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2/c10-5-1-2-6-7(3-5)13-8(4-11)14-9(6)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCGXDCXSPKGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(N=C2Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621777
Record name 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573681-19-3
Record name 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat a mixture of 7-bromo-2-chloromethyl-3H-quinazolin-4-one (5 g, 18.2 mmol), 2,6-lutidine (5 g), and phosphorus oxychloride (5 mL) in 1,2-dimethoxyethane (500 mL) at 80° C. for 16 hours. Cool the mixture to room temperature and fully evaporate the mixture, then dilute with ether and wash with water. Dry the solvent (Na2SO4) and evaporate the ether to obtain 7-bromo-4-chloro-2-chloromethylquinazoline (3.5 g) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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